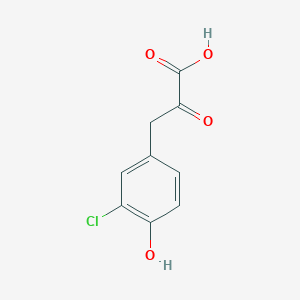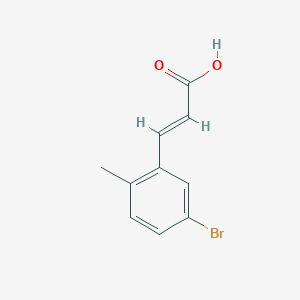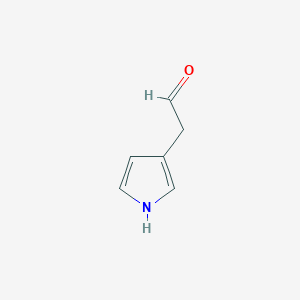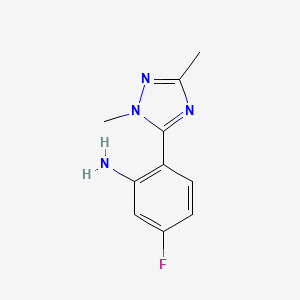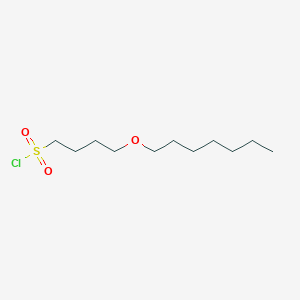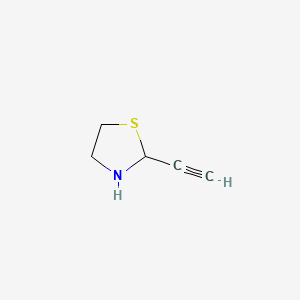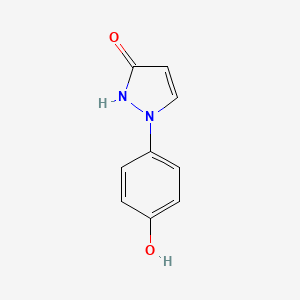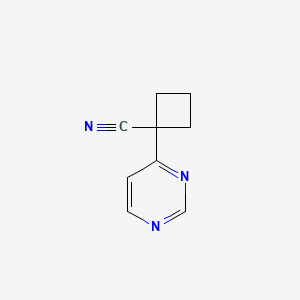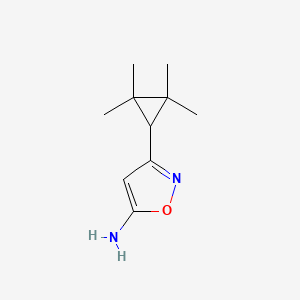
3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine typically involves the (3 + 2) cycloaddition reaction of an alkyne, which acts as a dipolarophile, and a nitrile oxide as the dipole . This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts. metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound with a molecular formula of C10H16N2O and a molecular weight of 180.25 .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The (3 + 2) cycloaddition reaction is a common method for synthesizing isoxazole derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides and alkynes. The reactions are typically carried out under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .
Major Products: The major products formed from these reactions are 3,5-disubstituted isoxazoles .
Scientific Research Applications
3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties . This compound is also used in drug discovery research due to its ability to bind to biological targets based on its chemical diversity .
Mechanism of Action
The mechanism of action of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The (3 + 2) cycloaddition reaction mechanism has been studied extensively, revealing the formation of metallacycle intermediates in the presence of copper(I) acetylides .
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)isoxazol-5-amine
- 3-tert-Butyl-5-isoxazolamine
- 3,5-Disubstituted isoxazoles
Uniqueness: 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine is unique due to its tetramethylcyclopropyl group, which imparts distinct chemical properties and biological activities compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)13-12-6/h5,8H,11H2,1-4H3 |
InChI Key |
QPAZXAUGLMFWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=NOC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


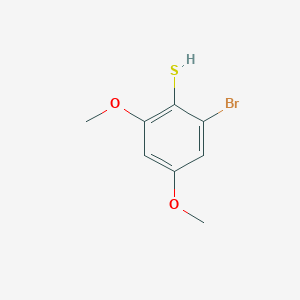
![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
